

# physical and chemical properties of (2R,3R)-[compound name]

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An In-Depth Technical Guide on the Physical and Chemical Properties of (2R,3R)-Tartaric Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of (2R,3R)-Tartaric Acid, tailored for researchers, scientists, and professionals in drug development. This document includes summarized data, detailed experimental protocols, and visualizations of relevant biological pathways.

#### Introduction

(2R,3R)-Tartaric acid, also known as L-(+)-tartaric acid, is a naturally occurring, chiral organic compound.[1][2] It is a dihydroxy derivative of succinic acid and is found in numerous plants, most notably grapes, tamarinds, and bananas.[1][2] Its salt, potassium bitartrate (cream of tartar), is a common byproduct of winemaking.[1] In various industries, it serves as an antioxidant (E334), an acidulant to impart a sour taste, and a valuable chiral building block in organic synthesis.[1][2][3]

## **Physical Properties**

(2R,3R)-Tartaric acid exists as a white, crystalline solid.[2][3] The physical properties are critical for its handling, formulation, and application in various scientific and industrial processes.



Property	Value	Reference
Appearance	White crystalline powder	[2][3]
Melting Point	170-172 °C	[3]
Solubility	Soluble in water (1390 g/L at 20°C), methanol, ethanol, propanol, and glycerin. Insoluble in chloroform.	[3]
Density	1.76 g/cm <sup>3</sup>	[3]
Specific Rotation	+12° (c=20, H <sub>2</sub> O)	[3]
рН	1.6 (100 g/L solution at 25°C)	

## **Chemical Properties**

As a diprotic alpha-hydroxy-carboxylic acid, the chemical behavior of (2R,3R)-tartaric acid is defined by its acidic nature and the reactivity of its hydroxyl groups.

Property	Value	Reference
Molecular Formula	C4H6O6	[3]
Molecular Weight	150.09 g/mol	
pKa <sub>1</sub>	2.98 (at 25°C)	[3]
pKa₂	4.34 (at 25°C)	[3]
Stability	Stable under standard ambient conditions.	[3]
Incompatibilities	Oxidizing agents, bases, reducing agents.	[3]
Flash Point	210 °C	[3]

# **Experimental Protocols**



Detailed methodologies for determining key physicochemical properties of (2R,3R)-Tartaric Acid are provided below.

## **Melting Point Determination**

The melting point of a solid is a crucial indicator of its purity.[4][5]

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[4][6]

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]
- Capillary tubes (sealed at one end)[6]
- Thermometer[4]
- Mortar and pestle

#### Procedure:

- A small amount of (2R,3R)-Tartaric Acid is finely crushed using a mortar and pestle.
- The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm height) of the sample into the sealed end.[6][7]
- The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[4]
- The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[5]
- The heating rate is then reduced to about 2°C per minute to allow for accurate observation.
   [4][5]
- The temperature at which the first drop of liquid appears (T<sub>1</sub>) and the temperature at which the entire solid has turned into a clear liquid (T<sub>2</sub>) are recorded.[7][8] The melting point is



reported as the range T<sub>1</sub> - T<sub>2</sub>.

Workflow for Melting Point Determination.

## pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of a substance.[9]

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant, and the resulting titration curve is used to determine the pKa values.[9][10] At the half-equivalence point, the pH is equal to the pKa.[10]

#### Apparatus:

- pH meter with a glass electrode[11]
- Burette
- Magnetic stirrer and stir bar
- Beakers

#### Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]
- Prepare a solution of (2R,3R)-Tartaric Acid of known concentration (e.g., 0.1 M) in deionized water.
- Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).[11]
- Place a known volume of the tartaric acid solution in a beaker with a magnetic stir bar and immerse the pH electrode.[11][12]
- Record the initial pH of the acid solution.[12]



- Add the NaOH solution in small increments (e.g., 0.5-1.0 mL), stirring continuously.[12]
   Record the pH and the total volume of titrant added after each increment.[10]
- Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
- Identify the two equivalence points from the inflection points of the curve. The first pKa (pKa<sub>1</sub>) is the pH at half the volume of the first equivalence point, and the second pKa (pKa<sub>2</sub>) is the pH at the point halfway between the first and second equivalence points.

## **Spectroscopic Analysis**

Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption bands correspond to specific functional groups present in the molecule.

Procedure (Thin Solid Film Method):

- Dissolve a small amount (approx. 50 mg) of (2R,3R)-Tartaric Acid in a few drops of a volatile solvent like acetone or methylene chloride.[13]
- Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[13]
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[13]
- Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[13]
- Expected characteristic absorptions for (2R,3R)-Tartaric Acid include a broad O-H stretch (from both alcohol and carboxylic acid groups) around 2500-3300 cm<sup>-1</sup>, a C=O stretch (from the carboxylic acid) around 1700-1750 cm<sup>-1</sup>, and C-O stretches.[14]

Principle: Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Procedure:



- Prepare a sample by dissolving an adequate amount of (2R,3R)-Tartaric Acid in a deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>).
- Place the sample in an NMR tube.
- Acquire the <sup>13</sup>C NMR spectrum using a standard broadband proton-decoupled pulse sequence.[15] Due to the symmetry of (2R,3R)-Tartaric Acid, two signals are expected in the <sup>13</sup>C NMR spectrum: one for the two equivalent carboxylic acid carbons and one for the two equivalent carbons bearing the hydroxyl groups.
- For quantitative analysis, an inverse-gated decoupling sequence should be used with an appropriate relaxation delay to ensure accurate integration.[15]

Principle: Gas Chromatography-Mass Spectrometry separates the components of a sample and then provides information about the mass-to-charge ratio of the resulting fragments, allowing for structural elucidation and quantification. Organic acids often require derivatization to increase their volatility for GC analysis.[16]

Procedure (General for Organic Acids):

- Derivatization: The sample is derivatized to convert the non-volatile tartaric acid into a volatile form. A common method is silylation (e.g., using MSTFA).[17]
- Injection: A small volume (e.g., 1-2 μL) of the derivatized sample is injected into the GC-MS system.[18]
- GC Separation: The sample is vaporized and carried by an inert gas through a capillary column. The oven temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.[16][18]
- MS Analysis: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the fragments based on their mass-to-charge ratio, generating a mass spectrum.
   [16]

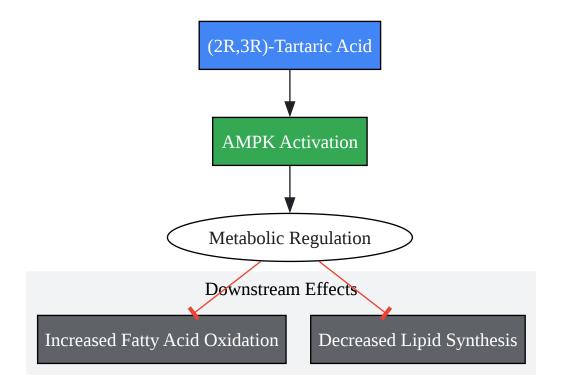
## **Biological Activity and Signaling Pathways**



Recent studies have indicated that tartaric acid possesses biological activities, including ameliorating non-alcoholic fatty liver disease and protecting against diabetic cataracts.[19][20] These effects appear to be mediated through the modulation of key cellular signaling pathways related to metabolism, oxidative stress, and inflammation.

# Activation of AMP-activated Protein Kinase (AMPK) Pathway

(2R,3R)-Tartaric acid has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[19] AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to beneficial metabolic effects, such as increased fatty acid oxidation and reduced lipid synthesis, which are relevant in the context of fatty liver disease.



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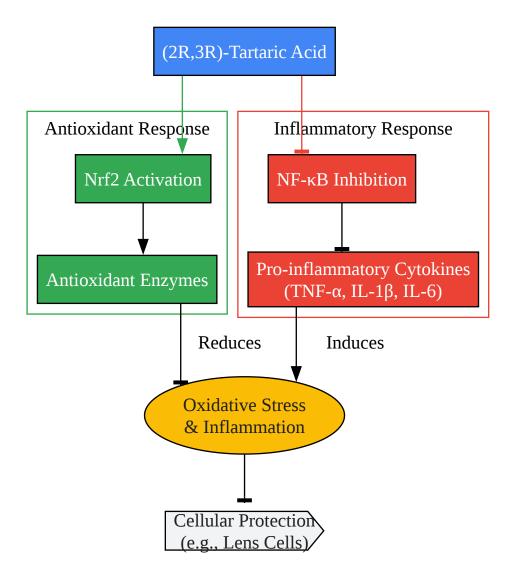
Activation of AMPK Signaling by Tartaric Acid.

#### Modulation of Nrf2-NF-кВ Axis

In the context of diabetic complications, L-tartaric acid has been found to modulate the Nrf2-NF-kB signaling axis.[20] It appears to boost the Nrf2-driven antioxidant response while



suppressing the pro-inflammatory NF-κB pathway.[20] This dual action helps to mitigate oxidative stress and inflammation, which are key drivers of cataract formation in diabetes.[20]



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Modulation of the Nrf2-NF-κB Axis by Tartaric Acid.

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